molecular formula C3H3N7 B14323549 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole

1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole

Cat. No.: B14323549
M. Wt: 137.10 g/mol
InChI Key: XIXFOEJIROLZJH-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole is a heterocyclic compound that features both a triazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with nitriles, followed by cyclization to form the triazole ring . Another approach involves the use of amidrazones and aldehydes in the presence of ceric ammonium nitrate as a catalyst . These reactions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of microwave-induced cyclodehydration and environmentally benign solvents like polyethylene glycol can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or tetrazole rings .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(4H-1,2,4-triazol-4-yl)-1H-tetrazole is unique due to its combination of both triazole and tetrazole rings, providing a higher nitrogen content and distinct chemical properties compared to its analogs . This dual-ring structure enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C3H3N7

Molecular Weight

137.10 g/mol

IUPAC Name

1-(1,2,4-triazol-4-yl)tetrazole

InChI

InChI=1S/C3H3N7/c1-4-5-2-9(1)10-3-6-7-8-10/h1-3H

InChI Key

XIXFOEJIROLZJH-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1N2C=NN=N2

Origin of Product

United States

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